Cas no 40819-93-0 ([(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride)
![[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride structure](https://it.kuujia.com/scimg/cas/40819-93-0x500.png)
40819-93-0 structure
Nome del prodotto:[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride
[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- Lorajmine hydrochloride
- Lorajmine hydrochloride (USAN)
- D04774
- [(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.0
- [(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride
-
- Inchi: 1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12-,15-,16-,18?,19-,20?,21+,22+;/m0./s1
- Chiave InChI: HNUSYDFQYYRIHJ-XQQGKESMSA-N
- Sorrisi: ClCC(=O)OC1C2[C@@H]3[C@H](CC)[C@H](N4[C@@H](C3)[C@H]3[C@]1(C1C=CC=CC=1N3C)C[C@H]42)O.Cl
Proprietà calcolate
- Massa esatta: 438.1476981g/mol
- Massa monoisotopica: 438.1476981g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 29
- Conta legami ruotabili: 4
- Complessità: 691
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 53
Proprietà sperimentali
- Punto di fusione: 243-246°
- Rotazione specifica: D20 +29° (c = 1 in ethanol)
[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride Informazioni sulla sicurezza
- Tossicità:LD50 in mice, rats (mg/kg): 176, 139 i.p.; 370, 480 orally (Capra)
[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride Letteratura correlata
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
3. Book reviews
-
4. Back matter
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
40819-93-0 ([(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride) Prodotti correlati
- 1273659-76-9(1-(2-methyl-1,3-thiazol-4-yl)ethane-1,2-diamine)
- 1806762-42-4(Methyl 4-amino-2-(difluoromethyl)pyridine-6-acetate)
- 2171188-60-4(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2,2,2-trifluoroethyl)hexanamidoacetic acid)
- 2728727-76-0((1S,4R,5R)-2-(benzyloxy)carbonyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 1788678-80-7(4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine)
- 477490-44-1(methyl 3-(5-chloro-2-nitrobenzamido)-1-benzothiophene-2-carboxylate)
- 2680781-00-2(tert-butyl 4-(3-hydroxypropyl)-1H-pyrazole-1-carboxylate)
- 89442-12-6(4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-)
- 1353962-20-5([3-(Tert-butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid)
- 477713-74-9(Carbamic acid, (4-fluorophenyl)-, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl ester (9CI))
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
